XL-13n Demonstrates Balanced Submicromolar Inhibition of Both AF9 and ENL YEATS Domains
XL-13n exhibits dual inhibitory activity against AF9 and ENL YEATS domains, with IC50 values in the submicromolar range for both targets [1]. In contrast, the related inhibitor XL-13m displays 5-fold selectivity for ENL (IC50 = 0.56 μM) over AF9 (IC50 = 2.5 μM) [2]. The balanced dual inhibition of XL-13n provides a distinct pharmacological profile that enables simultaneous engagement of both YEATS readers, which is particularly relevant in cellular contexts where AF9 and ENL have non-redundant functions [3].
| Evidence Dimension | YEATS Domain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | AF9 IC50 = 0.24 μM; ENL IC50 = 0.71 μM |
| Comparator Or Baseline | XL-13m: AF9 IC50 = 2.5 μM; ENL IC50 = 0.56 μM |
| Quantified Difference | XL-13n shows ~10-fold higher AF9 affinity vs XL-13m; ENL affinity comparable (0.71 μM vs 0.56 μM) |
| Conditions | Competitive photo-cross-linking assay using recombinant AF9/ENL YEATS domains and photo-H3K9cr probe |
Why This Matters
For studies requiring simultaneous perturbation of both AF9 and ENL YEATS readers (e.g., MLL-r leukemia where both are expressed), XL-13n provides balanced dual inhibition unavailable with ENL-selective tools like XL-13m.
- [1] Li, X., et al. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking. Nature Chemical Biology 14, 1140–1147 (2018). View Source
- [2] Li, X., et al. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking. Nature Chemical Biology 14, 1140–1147 (2018). Supplementary Information. View Source
- [3] Wan, L., et al. ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia. Nature 543, 265–269 (2017). View Source
